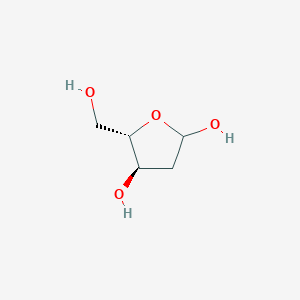
(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, also known as (4R,5S)-5-hydroxymethyl-2,4-dioxolane, is a common chemical compound found in nature. It is a cyclic ether with a five-membered ring and two oxygen atoms, and is a component of many natural products. This compound has a wide range of applications, from pharmaceuticals to industrial chemicals, and has been the subject of much scientific research.
Applications De Recherche Scientifique
(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol has a wide range of scientific research applications. It has been used as a model compound to investigate the mechanism of action of enzymes involved in the biosynthesis of natural products. It has also been used as a building block for the synthesis of biologically active compounds, such as antibiotics and anticancer drugs. Additionally, it has been used to study the structure and function of proteins, as well as to develop new therapeutic agents.
Mécanisme D'action
The mechanism of action of (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol is not fully understood. However, it is known that the compound can interact with proteins and enzymes, and that it can be metabolized by the body. It has been suggested that the compound can act as an inhibitor of enzymes involved in the biosynthesis of natural products, and that it can also act as an agonist of certain receptors. Additionally, it has been proposed that the compound can act as an antioxidant and anti-inflammatory agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that the compound can act as an inhibitor of enzymes involved in the biosynthesis of natural products, and that it can also act as an agonist of certain receptors. Additionally, it has been proposed that the compound can act as an antioxidant and anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol in laboratory experiments include its low cost, its availability, and its stability. Additionally, the compound can be used in a variety of reactions and can be synthesized in a variety of ways. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
The potential future directions for (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol include its use as a model compound for the study of enzymes involved in the biosynthesis of natural products, its use as a building block for the synthesis of biologically active compounds, its use to study the structure and function of proteins, and its use to develop new therapeutic agents. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in medicine and industry.
Méthodes De Synthèse
The synthesis method for (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol involves the reaction of a formaldehyde-containing compound with an alcohol or a thiol. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as an acid or a Lewis acid. The resulting product is a mixture of this compound and its isomers. The synthesis can be further optimized by the addition of a chiral auxiliary, which can increase the selectivity of the reaction and lead to higher yields of the desired product.
Propriétés
IUPAC Name |
(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIQYODPROSQH-OVEKKEMJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1O)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC1O)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)
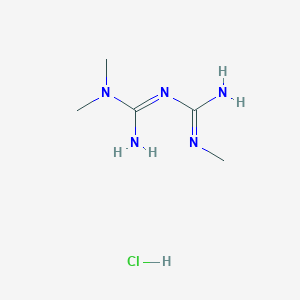

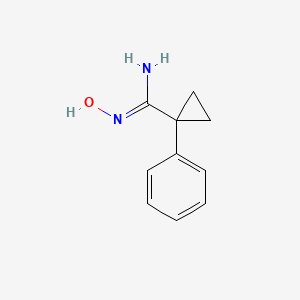
![tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis](/img/structure/B6598740.png)

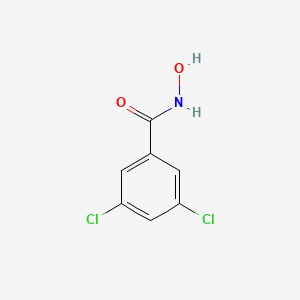
![1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B6598760.png)
![tert-butyl 4-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B6598772.png)
![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)
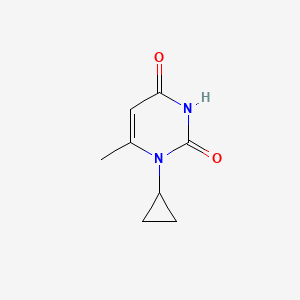
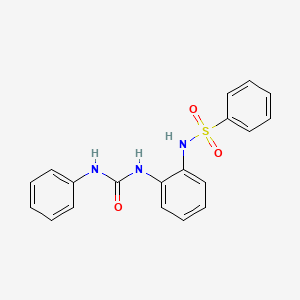
![1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-](/img/structure/B6598817.png)
![4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine](/img/structure/B6598822.png)